Cas no 203645-63-0 (Amitriptyline-d)
Amitriptyline-d Chemical and Physical Properties
Names and Identifiers
-
- amitriptyline hcl (d6)
- Amitriptyline-d6 Hydrochloride
- AMITRIPTYLINE-D6 HCL
- Amitriptyline-d6 (hydrochloride)
- Amitriptyline-d
- HY-B0527AS
- Amitriptyline hcl(d6)
- J-013248
- CS-0203438
- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-di(methyl-d3)-, hydrochloride (9CI); Amitriptyline-d6 hydrochloride; Amitriptyline-D6 hydrochloride (N,N-dimethyl D6)
- 203645-63-0
- F90486
- 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
- Amitriptyline-d6 HCl (N,N-dimethyl-d6)
-
- Inchi: 1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3;
- InChI Key: KFYRPLNVJVHZGT-TXHXQZCNSA-N
- SMILES: Cl.N(C([2H])([2H])[2H])(C([2H])([2H])[2H])CC/C=C1/C2C=CC=CC=2CCC2C=CC=CC/1=2
Computed Properties
- Exact Mass: 319.19700
- Monoisotopic Mass: 319.1973879g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 4.97060
Amitriptyline-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633351-1mg |
Amitriptyline-d6 Hydrochloride |
203645-63-0 | 1mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A633351-2.5mg |
Amitriptyline-d6 Hydrochloride |
203645-63-0 | 2.5mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A633351-5mg |
Amitriptyline-d6 Hydrochloride |
203645-63-0 | 5mg |
$ 368.00 | 2023-04-19 | ||
| TRC | A633351-25mg |
Amitriptyline-d6 Hydrochloride |
203645-63-0 | 25mg |
$ 679.00 | 2023-04-19 | ||
| ChemScence | CS-0203438-25mg |
Amitriptyline-d6 hydrochloride |
203645-63-0 | 25mg |
$0.0 | 2022-04-27 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481007-2.5mg |
Amitriptyline-d6 Hydrochloride, |
203645-63-0 | 2.5mg |
¥2256.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481007-2.5 mg |
Amitriptyline-d6 Hydrochloride, |
203645-63-0 | 2.5 mg |
¥2,256.00 | 2023-07-10 | ||
| MedChemExpress | HY-B0527AS-1mg |
Amitriptyline-d |
203645-63-0 | 99.65% | 1mg |
¥1400 | 2025-04-16 | |
| MedChemExpress | HY-B0527AS-5mg |
Amitriptyline-d |
203645-63-0 | 99.65% | 5mg |
¥3500 | 2025-04-16 | |
| A2B Chem LLC | AF31880-1mg |
AMITRIPTYLINE HCL (D6) |
203645-63-0 | 98%.99atom%D | 1mg |
$200.00 | 2024-04-20 |
Amitriptyline-d Suppliers
Amitriptyline-d Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Amitriptyline-d
Amitriptyline-d: An Overview of a Key Compound in Pharmaceutical Research (CAS No. 203645-63-0)
Amitriptyline-d (CAS No. 203645-63-0) is a deuterated derivative of the tricyclic antidepressant amitriptyline. This compound has gained significant attention in recent years due to its unique properties and potential applications in both research and clinical settings. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure of amitriptyline to create Amitriptyline-d. This modification can lead to altered pharmacokinetic and pharmacodynamic profiles, making it a valuable tool for studying the behavior and effects of amitriptyline in various biological systems.
The primary use of Amitriptyline-d is in pharmacological research, where it serves as a labeled compound for tracing and quantifying the metabolism and distribution of amitriptyline in vivo. By substituting deuterium for hydrogen, researchers can more accurately track the compound's journey through the body, from absorption to excretion. This detailed understanding is crucial for optimizing drug formulations and dosing regimens, as well as for identifying potential drug interactions and side effects.
Recent studies have highlighted the importance of deuterated compounds like Amitriptyline-d in elucidating the mechanisms of action of tricyclic antidepressants. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that deuterium substitution can significantly affect the metabolic stability and bioavailability of amitriptyline. The researchers found that Amitriptyline-d exhibited enhanced metabolic stability compared to its non-deuterated counterpart, which could translate into longer-lasting therapeutic effects and reduced dosing frequency in clinical applications.
In addition to its role in research, Amitriptyline-d has potential clinical implications. Tricyclic antidepressants like amitriptyline are widely used for treating major depressive disorder, anxiety disorders, and chronic pain conditions. However, their use is often limited by side effects such as sedation, dry mouth, and cardiovascular issues. The deuterium substitution in Amitriptyline-d may help mitigate some of these side effects by altering the drug's metabolism and reducing the formation of toxic metabolites.
Clinical trials involving deuterated compounds are still in their early stages, but preliminary results are promising. A phase I trial conducted by a leading pharmaceutical company showed that patients treated with Amitriptyline-d experienced fewer adverse events compared to those receiving standard amitriptyline. These findings suggest that deuterated derivatives could offer a safer and more effective alternative to traditional tricyclic antidepressants.
The synthesis of Amitriptyline-d involves several steps, including the selective deuteration of specific hydrogen atoms in the amitriptyline molecule. Advanced techniques such as catalytic deuteration and isotopic exchange are commonly employed to achieve high levels of deuteration efficiency. The resulting compound is then rigorously tested for purity and stability before being used in research or clinical trials.
In conclusion, Amitriptyline-d (CAS No. 203645-63-0) represents a significant advancement in the field of pharmaceutical research and development. Its unique properties make it an invaluable tool for understanding the behavior of tricyclic antidepressants in biological systems, potentially leading to improved therapeutic outcomes and reduced side effects. As research continues to uncover new applications for deuterated compounds, the future looks bright for this promising derivative of amitriptyline.
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